hupD protein - 147416-33-9

hupD protein

Catalog Number: EVT-1519656
CAS Number: 147416-33-9
Molecular Formula: C14H8N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HupD protein is derived from specific bacterial species, notably Escherichia coli and other related microorganisms. It is classified as a transcriptional regulator that interacts with DNA to modulate gene expression. This classification places HupD within a broader category of proteins involved in signal transduction and regulatory networks within cells.

Synthesis Analysis

Methods of Synthesis

The synthesis of HupD protein can be achieved through several methods, including recombinant DNA technology and cell-free expression systems. One common approach involves using plasmids containing the hupD gene, which is then introduced into E. coli or other suitable host cells. The process typically includes:

  1. Transformation: Introducing the plasmid into competent bacterial cells.
  2. Cultivation: Growing the transformed cells in selective media to allow for protein expression.
  3. Induction: Using an inducer (e.g., IPTG) to trigger the expression of the hupD gene.
  4. Harvesting: Collecting cells and lysing them to extract the HupD protein.

Cell-free systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, can also be utilized for rapid synthesis without the need for living cells, allowing for precise control over reaction conditions and protein folding .

Technical Details

The efficiency of HupD synthesis can be influenced by several factors, including:

  • The choice of vector and promoter used for expression.
  • The growth conditions of the host cells (temperature, media composition).
  • The presence of chaperones to assist in proper protein folding.
Molecular Structure Analysis

Structure and Data

HupD protein exhibits a distinct three-dimensional structure that is crucial for its function as a transcriptional regulator. Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance have revealed that HupD typically contains:

  • Helical regions: Important for DNA binding.
  • Loop regions: Facilitating interactions with other regulatory proteins.

Data from structural databases indicate that HupD proteins share conserved motifs that are essential for their regulatory functions .

Chemical Reactions Analysis

Reactions and Technical Details

HupD protein participates in several biochemical reactions, primarily involving the binding to specific DNA sequences to regulate transcription. Key reactions include:

  1. DNA Binding: HupD binds to promoter regions of target genes, influencing their transcriptional activity.
  2. Protein-Protein Interactions: It can form complexes with other transcription factors, modulating their activity.

The kinetics of these reactions can be studied using electrophoretic mobility shift assays (EMSA) to observe the binding affinity between HupD and its target DNA sequences .

Mechanism of Action

Process and Data

The mechanism by which HupD exerts its regulatory effects involves several steps:

  1. Binding to DNA: HupD recognizes specific motifs within the promoter regions of target genes.
  2. Recruitment of RNA Polymerase: Upon binding, HupD facilitates the recruitment of RNA polymerase to initiate transcription.
  3. Regulation of Gene Expression: Depending on its interaction with other proteins and environmental signals, HupD can act as either an activator or repressor of transcription.

Data from gene expression studies indicate that alterations in HupD levels can significantly affect the expression profiles of numerous genes involved in metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

HupD protein is generally soluble in aqueous solutions and exhibits stability under physiological pH conditions. Its molecular weight typically ranges between 20-30 kDa, depending on post-translational modifications.

Chemical Properties

Chemically, HupD contains various functional groups that facilitate its interaction with DNA and other proteins. These include:

  • Amino acid residues capable of forming hydrogen bonds with nucleotides.
  • Hydrophobic regions that contribute to protein folding and stability.

Analytical techniques such as circular dichroism spectroscopy can be employed to assess the secondary structure content and thermal stability of HupD .

Applications

Scientific Uses

HupD protein has several applications in scientific research:

  • Gene Regulation Studies: Understanding how HupD modulates gene expression can provide insights into bacterial adaptation mechanisms.
  • Biotechnology: Manipulating HupD activity could lead to advances in synthetic biology, where engineered bacteria are used for bioproduction or bioremediation.
  • Antimicrobial Target Development: Given its essential role in bacterial physiology, HupD represents a potential target for novel antimicrobial agents aimed at disrupting bacterial growth.
Introduction to hupD Protein

Historical Discovery and Nomenclature

The hupD protein was first identified during molecular genetic studies of Rhizobium leguminosarum hydrogenase systems in the late 1990s. Its designation derives from Hydrogenuptake D, reflecting its role in the maturation of membrane-bound [NiFe]-hydrogenases essential for H₂ metabolism [4] [7]. Early biochemical work revealed hupD as a zinc-dependent endopeptidase, classified under EC 3.4.24.-, with specificity for cleaving C-terminal tails (CTTs) of hydrogenase large subunits (HupL/HyxC). This proteolytic processing enables nickel insertion into the [NiFe] active site—an indispensable step for hydrogenase activation [4] [9]. The gene hupD resides within hydrogenase operons, often adjacent to chaperones like hupG and hupH, indicating its conserved functional context [4].

Table 1: Key Historical Milestones in hupD Characterization

YearDiscoveryOrganismMethodology
1996Identification of hupD geneR. leguminosarumMutagenesis & Complementation
2017Structural resolution of HupD-HupL complexR. leguminosarumCryo-EM & X-ray crystallography
2019Mechanistic role in CTT processingCupriavidus necatorMolecular Dynamics simulations

Biological Significance in Microbial Hydrogen Metabolism

HupD is a metalloprotease critical for the final maturation step of [NiFe]-hydrogenases. It cleaves a 15–20 residue CTT from the hydrogenase large subunit (HupL), inducing conformational changes that expose the nickel-binding site. This process facilitates the incorporation of nickel into the Fe(CN)₂CO cofactor, activating the enzyme for H₂ oxidation or production [4] [9]. Computational analyses demonstrate that the CTT acts as an intrinsically disordered region (IDR), providing structural flexibility required for cofactor assembly. Mutagenesis studies confirm that residues Glu²⁷ (N-terminal) and Glu⁵⁸⁹ (within CTT) coordinate nickel delivery through electrostatic interactions [4].

In microbial physiology, hupD-dependent hydrogenase activation enables:

  • Energy conservation: H₂ oxidation fuels respiration in pathogens (Salmonella, Helicobacter) and symbiotic bacteria (Bradyrhizobium) under low-nutrient conditions [9].
  • Redox balancing: Fermentative bacteria (Clostridium) use hydrogenases to dissipate excess reductant as H₂, with hupD ensuring enzyme functionality [7] [9].
  • Ecosystem interactions: In soil microbiomes, rhizobial hupD activity enhances nitrogen fixation efficiency by recycling H₂ produced by nitrogenase [7].

Table 2: Physiological Roles of hupD-Activated Hydrogenases

FunctionExample OrganismMetabolic Process
H₂ OxidationHelicobacter pyloriRespiratory energy generation in stomach
H₂ ProductionClostridium perfringensFermentative disposal of excess electrons
SyntrophyDesulfovibrio vulgarisInterspecies H₂ transfer in anaerobic consortia

Taxonomic Distribution Across Prokaryotic Systems

HupD orthologs are unevenly distributed across prokaryotes, concentrated in Proteobacteria (α, β, γ-classes), Cyanobacteria, and Archaea. Genomic surveys identify hupD in ~28% of sequenced bacterial genomes but <2% of archaea [9] [10]. Its presence correlates with ecological niches demanding versatile H₂ metabolism:

  • Proteobacteria: Ubiquitous in Rhizobiaceae (e.g., R. leguminosarum), where hupD enables symbiotic hydrogen cycling. Pathogens like E. cloacae harbor hupD adjacent to type VI secretion system (T6SS) genes, suggesting integrated stress-response networks [2].
  • Cyanobacteria: Marine strains (Prochlorococcus) use hupD to activate hydrogenases for photobiological H₂ production [10].
  • Archaea: Rare occurrences in methanogens (Methanocaldococcus), where it processes HybL-like hydrogenases for methanogenesis [9].

Notably, 12% of hupD-containing bacteria encode multiple hydrogenase isoforms (e.g., Ralstonia eutropha H16 has three hupD-dependent enzymes), highlighting metabolic specialization [4] [7].

Table 3: Taxonomic Distribution of hupD Orthologs

PhylumRepresentative GeneraH₂ Metabolic RolePrevalence
ProteobacteriaRhizobium, SalmonellaRespiration, symbiosis68%
CyanobacteriaSynechocystis, NostocPhotoproduction19%
FirmicutesClostridium, DesulfitobacteriumFermentation9%
Archaea (Euryarchaeota)MethanococcusMethanogenesis<2%

Properties

CAS Number

147416-33-9

Product Name

hupD protein

Molecular Formula

C14H8N4O2

Synonyms

hupD protein

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